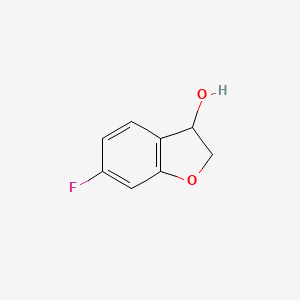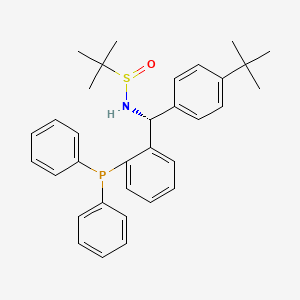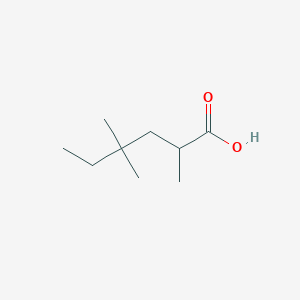![molecular formula C8H13ClO2S B15327730 Bicyclo[4.2.0]octane-7-sulfonyl chloride](/img/structure/B15327730.png)
Bicyclo[4.2.0]octane-7-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[420]octane-7-sulfonyl chloride is a chemical compound characterized by its bicyclic structure, which includes a sulfonyl chloride functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[4.2.0]octane-7-sulfonyl chloride typically involves the cycloisomerization of alkylidenecyclopropane acylsilanes. This process is catalyzed by Lewis acids and proceeds through a series of steps including Prins addition, ring expansion, and 1,2-silyl shift . The reaction conditions often require precise control of temperature and the use of specific catalysts to achieve high yields and selectivity.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. This includes the use of continuous flow reactors, optimization of reaction conditions for scalability, and the implementation of purification techniques such as distillation and crystallization to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Bicyclo[4.2.0]octane-7-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols for substitution reactions. The conditions typically involve the use of solvents like dichloromethane or tetrahydrofuran and may require the presence of a base to neutralize the by-products.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reaction with amines can yield sulfonamides, while reaction with alcohols can produce sulfonate esters.
科学的研究の応用
Bicyclo[4.2.0]octane-7-sulfonyl chloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology and Medicine:
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of bicyclo[4.2.0]octane-7-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity underlies its use in substitution reactions to form sulfonamides and sulfonates. The molecular targets and pathways involved depend on the specific context of its application, particularly in biological systems where it may interact with nucleophilic sites on biomolecules.
類似化合物との比較
Similar Compounds
Bicyclo[3.2.0]heptane-7-sulfonyl chloride: Similar bicyclic structure but with a different ring size.
Bicyclo[4.2.0]octane-7-sulfonate: The sulfonate ester derivative of bicyclo[4.2.0]octane-7-sulfonyl chloride.
Uniqueness
Bicyclo[420]octane-7-sulfonyl chloride is unique due to its specific bicyclic structure and the presence of the sulfonyl chloride functional group
特性
分子式 |
C8H13ClO2S |
|---|---|
分子量 |
208.71 g/mol |
IUPAC名 |
bicyclo[4.2.0]octane-7-sulfonyl chloride |
InChI |
InChI=1S/C8H13ClO2S/c9-12(10,11)8-5-6-3-1-2-4-7(6)8/h6-8H,1-5H2 |
InChIキー |
SNQUBWNWKYOULH-UHFFFAOYSA-N |
正規SMILES |
C1CCC2C(C1)CC2S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(Fluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B15327654.png)
![Acetic acid, 2-chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]-, methyl ester](/img/structure/B15327656.png)

![Ethyl 6-bromoh-imidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B15327678.png)





![methyl 5-ethylidene-4-[2-[[5-[2-[3-ethylidene-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetyl]oxy-3,4-dihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]-2-oxoethyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B15327722.png)


![1-ethyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole](/img/structure/B15327747.png)
